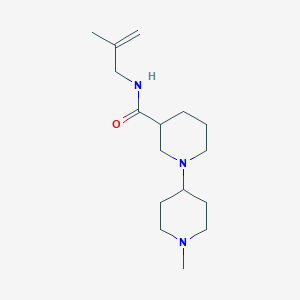![molecular formula C15H20N2O3 B6132647 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide, also known as MPX or MPX-004, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide also appears to interact with several receptors, including the sigma-1 receptor and the D3 dopamine receptor.
Biochemical and Physiological Effects:
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to have several biochemical and physiological effects, including antidepressant, anxiolytic, and anti-addictive effects. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has also been shown to increase neurotrophic factors, which may contribute to its neuroprotective effects. Additionally, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various conditions, including neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide also has several limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide research, including the development of new drugs based on 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide, the investigation of its potential as a therapeutic agent for various conditions, including neurodegenerative diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to optimize the synthesis and handling of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide and to investigate its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is a synthetic compound with potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity, but also has several limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling. Further research is needed to fully elucidate the mechanism of action of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide and to investigate its safety and efficacy in human clinical trials.
Synthesemethoden
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is synthesized through a multi-step process that involves the reaction of 2-methoxyacetophenone with pyrrolidine and subsequent reaction with ethyl chloroacetate. The resulting compound is then subjected to a series of reactions, including reduction, hydrolysis, and condensation, to yield 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In pharmacology, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been investigated for its potential as a therapeutic agent for various conditions, including depression, anxiety, and addiction. In drug discovery, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-methoxy-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-11-14(18)16-13-9-15(19)17(10-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNVEZHLWWUJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)

![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)

![methyl N-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]methioninate](/img/structure/B6132590.png)
![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)
![7-[4-(2-chlorobenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6132598.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)
![1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)